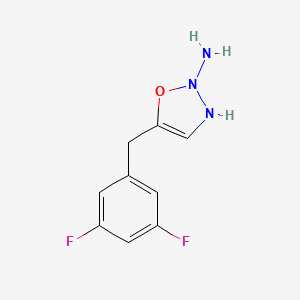![molecular formula C13H12N2O B11890071 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone CAS No. 34086-60-7](/img/structure/B11890071.png)
1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is a heterocyclic compound that features a fused pyrroloquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the fused ring system.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation. This involves the reaction of the pyrroloquinoline core with an acyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrroloquinoline derivatives depending on the reagents used.
科学的研究の応用
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological target.
類似化合物との比較
Similar Compounds
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is unique due to its specific ethanone group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different carbonyl-containing groups.
特性
CAS番号 |
34086-60-7 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9(16)15-7-11-6-10-4-2-3-5-12(10)14-13(11)8-15/h2-6H,7-8H2,1H3 |
InChIキー |
RBVDBXWGUKZVBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


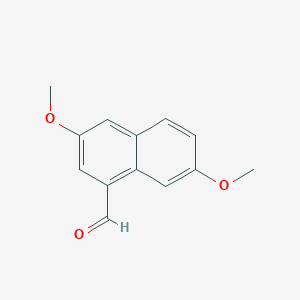
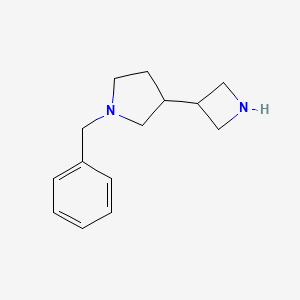

![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)

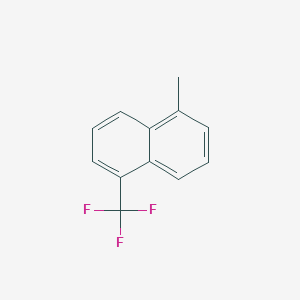
![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
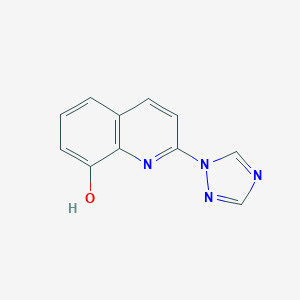
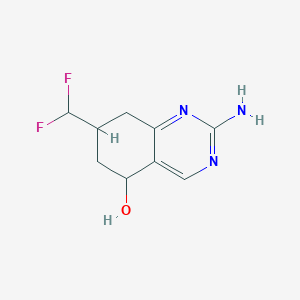

![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)

![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)
